molecular formula C17H15N3O3S B2748971 (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylethenesulfonamide CAS No. 2035021-66-8

(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2748971
CAS No.: 2035021-66-8
M. Wt: 341.39
InChI Key: XKODYXRJSXSSSW-XYOKQWHBSA-N
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Description

The compound “(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylethenesulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and pyrazin) would contribute to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like the amine and the aromatic rings could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has focused on synthesizing new compounds incorporating furan and pyrazine units, along with sulfonamide functionalities, as versatile building blocks for further chemical transformations. For instance, compounds with thiazolo[3,2-a]benzimidazole moieties have been synthesized, exploring reactions with N-nucleophiles and the utility of these compounds as intermediates for creating more complex heterocyclic systems (A. Farag et al., 2011). Similarly, the synthesis of pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds from furan-2,3-diones demonstrates the versatility of furan derivatives in synthesizing novel heterocyclic compounds (I. Ilhan et al., 2005).

Biological Activities

The incorporation of furan, pyrazine, and sulfonamide groups into heterocyclic compounds has been associated with a range of biological activities. Studies have demonstrated the synthesis and evaluation of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties for their antibacterial and antifungal activities (S. Y. Hassan, 2013). Another study focused on the conversion of furanones bearing a pyrazolyl group into other heterocyclic systems, evaluating their antiviral activity, highlighting the potential of furan derivatives in developing antiviral agents (A. Hashem et al., 2007).

Advanced Materials and Catalysis

Research into compounds containing furan, pyrazine, and sulfonamide structures extends into the development of new materials and catalysts. For example, a study on the gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides showcases the innovative use of catalysis in constructing heterocyclic compounds, enriching the chemistry of gold carbenoids and highlighting the potential for such methodologies in materials science (Tao Wang et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions involving this compound could include exploring its potential applications, studying its reactivity under various conditions, and investigating its mechanism of action if it’s a biologically active compound .

Properties

IUPAC Name

(E)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-24(22,12-8-14-5-2-1-3-6-14)20-13-15-17(19-10-9-18-15)16-7-4-11-23-16/h1-12,20H,13H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKODYXRJSXSSSW-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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